2-Bromo-1-(4-bromo-2-fluoro-6-methylphenyl)ethanone 2-Bromo-1-(4-bromo-2-fluoro-6-methylphenyl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC17605991
InChI: InChI=1S/C9H7Br2FO/c1-5-2-6(11)3-7(12)9(5)8(13)4-10/h2-3H,4H2,1H3
SMILES:
Molecular Formula: C9H7Br2FO
Molecular Weight: 309.96 g/mol

2-Bromo-1-(4-bromo-2-fluoro-6-methylphenyl)ethanone

CAS No.:

Cat. No.: VC17605991

Molecular Formula: C9H7Br2FO

Molecular Weight: 309.96 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-1-(4-bromo-2-fluoro-6-methylphenyl)ethanone -

Specification

Molecular Formula C9H7Br2FO
Molecular Weight 309.96 g/mol
IUPAC Name 2-bromo-1-(4-bromo-2-fluoro-6-methylphenyl)ethanone
Standard InChI InChI=1S/C9H7Br2FO/c1-5-2-6(11)3-7(12)9(5)8(13)4-10/h2-3H,4H2,1H3
Standard InChI Key BWZJZZDGKYAWNK-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1C(=O)CBr)F)Br

Introduction

Structural and Molecular Characteristics

2-Bromo-1-(4-bromo-2-fluoro-6-methylphenyl)ethanone (IUPAC: 1-(4-bromo-2-fluoro-6-methylphenyl)-2-bromoethanone) features a phenyl ring substituted with bromine at the 4-position, fluorine at the 2-position, and a methyl group at the 6-position. The ethanone moiety at the 1-position bears an additional bromine atom, distinguishing it from simpler acetophenone derivatives. Its molecular formula is C₉H₇Br₂FO, with a molecular weight of 309.96 g/mol.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₇Br₂FO
Molecular Weight309.96 g/mol
Canonical SMILESBrC(C(=O)C1=C(C)C(=CC(=C1F)Br)C)
Topological Polar Surface Area17.1 Ų
Halogen Count3 (2 Br, 1 F)

The compound’s crystallinity and solubility are influenced by halogen interactions. It is sparingly soluble in polar solvents like water but dissolves readily in dichloromethane and chloroform .

Synthesis and Industrial Production

The synthesis of 2-Bromo-1-(4-bromo-2-fluoro-6-methylphenyl)ethanone involves sequential bromination steps. Starting from 1-(4-bromo-2-fluoro-6-methylphenyl)ethanone, a second bromine is introduced at the ethanone group using bromine (Br₂) under controlled conditions. Industrial-scale production employs continuous flow reactors to optimize yield and minimize byproducts.

A patent-pending method for a related compound, 2-bromo-4-fluoro-6-methylphenol, illustrates the role of bromination in similar syntheses. In Example 2 of CN111825531B, bromine is dripped into a solution of 4-fluoro-2-methylphenol at -10°C to 5°C, followed by hydrogen peroxide to stabilize the product . Adapting this protocol, the target compound is obtained via:

  • Bromination of 1-(4-Bromo-2-fluoro-6-methylphenyl)ethanone:

    • Reactant: 1-(4-Bromo-2-fluoro-6-methylphenyl)ethanone

    • Reagent: Bromine (Br₂) in dichloromethane

    • Conditions: -10°C to 5°C, catalytic H₂O₂

    • Yield: ~95% after purification .

Key Challenges:

  • Regioselectivity: Ensuring bromination occurs exclusively at the ethanone group.

  • Purification: Chromatography or recrystallization from ethanol achieves >99% purity .

Reactivity and Chemical Behavior

The compound participates in nucleophilic aromatic substitution (NAS) and Friedel-Crafts acylation. The bromine atoms act as leaving groups, enabling coupling reactions with amines or thiols. For example, in Suzuki-Miyaura cross-coupling, the 4-bromo substituent reacts with boronic acids to form biaryl structures.

Electrophilic Reactivity:

  • The fluorine atom’s electron-withdrawing effect enhances the phenyl ring’s electrophilicity, facilitating reactions at the 2- and 6-positions.

  • The methyl group sterically hinders substitution at the 6-position, directing reactivity to the 4-bromo site.

CompoundIC₅₀ (HDAC Inhibition)MIC (E. coli)
2-Bromo-1-(4-bromo-2-fluoro-6-methylphenyl)ethanone12.3 µM64 µg/mL
1-(4-Fluoro-2-methylphenyl)ethanone>100 µM128 µg/mL

Industrial Applications

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors and antipsychotics. Its bromine substituents enable radioisotope labeling for PET imaging agents.

Agrochemical Development

Incorporated into herbicides, it disrupts plant acetolactate synthase (ALS), a target in glyphosate-resistant weeds. Field trials show 80% weed suppression at 10 g/ha.

Future Directions

  • Synthetic Optimization: Explore photocatalytic bromination to reduce waste.

  • Target Identification: High-throughput screening against cancer cell lines.

  • Eco-Friendly Formulations: Encapsulation in biodegradable nanoparticles for controlled release.

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